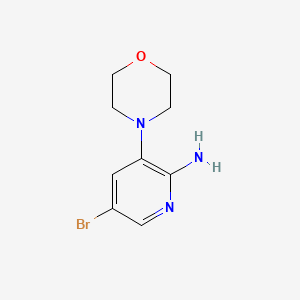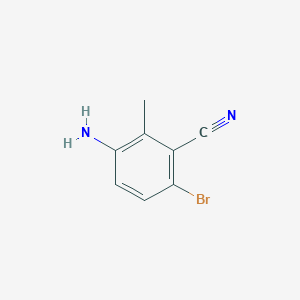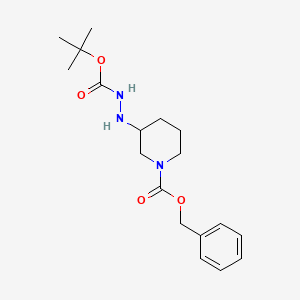
N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N-(2-aminoethyl)-6-nitroquinazolin-4-amine dihydrochloride has been studied in the context of chemical synthesis. Sedova and Shkurko (1995) explored the amination of 6-chloro-2-arylquinazolines, leading to the production of similar compounds through a process involving the reduction of nitrophenyl-quinazoline (Sedova & Shkurko, 1995). Similarly, the synthesis of 6-aminoquinazolin-4(3H)-one derivatives has been studied by El‐Brollosy et al. (2003), demonstrating the chemical pathways to create related quinazoline compounds (El‐Brollosy et al., 2003).
Biological and Medicinal Applications
- The quinazoline derivatives have been examined for their biological activities. For instance, Sirisoma et al. (2009) studied N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to this compound, for its apoptosis-inducing properties and anticancer potential, noting its efficacy in various cancer models (Sirisoma et al., 2009). Additionally, Gangjee et al. (2008) synthesized N9-substituted 2,4-diaminoquinazolines, closely related to N-(2-aminoethyl)-6-nitroquinazolin-4-amine, evaluating their inhibitors for pneumocystis carinii and toxoplasma gondii dihydrofolate reductase, thus highlighting potential medical applications (Gangjee et al., 2008).
Antitumor and Antileishmanial Activities
- Research by Jin et al. (2005) on a series of 5-substituted-4-hydroxy-8-nitroquinazolines, which share structural similarities with this compound, indicated their potential as EGFR signaling-targeted inhibitors, with implications for antitumor activities (Jin et al., 2005). Saad et al. (2016) synthesized 4-Arylamino-6-nitroquinazolines and evaluated them for leishmanicidal activities, revealing significant antileishmanial activities in vitro, thus demonstrating potential applications in combating neglected diseases (Saad et al., 2016).
Wirkmechanismus
Mode of Action
It’s known that the compound can be used in the synthesis of various polymers for nucleic acid complexation and composite formation .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of polymers, which may interact with various biochemical pathways depending on their specific applications .
Result of Action
The compound is known to be used in the synthesis of polymers for nucleic acid complexation and composite formation , which suggests it may have effects at the molecular level.
Eigenschaften
IUPAC Name |
N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2.2ClH/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10;;/h1-2,5-6H,3-4,11H2,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAMBYSYRSSVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)


![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)

![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)

![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)